3-(3,4-Dichlorophenoxy)azetidine hydrochloride
Overview
Description
3-(3,4-Dichlorophenoxy)azetidine hydrochloride is a chemical compound with the linear formula C9H10Cl3NO . It is a novel heterocyclic compound that has gained significant attention in the field of chemical and biological sciences due to its unique structure.
Molecular Structure Analysis
The molecular formula of 3-(3,4-Dichlorophenoxy)azetidine hydrochloride is C9H10Cl3NO . The average mass is 254.541 Da and the monoisotopic mass is 252.982803 Da .Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : 3-(3,4-Dichlorophenoxy)azetidine hydrochloride is involved in the stereoselective synthesis of piperidines. Mollet et al. (2011) described the synthesis of various 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines using related azetidine compounds. This method provides easy access to valuable templates in medicinal chemistry (Mollet et al., 2011).
Synthesis from Amine Hydrohalides : Huszthy et al. (1993) reported efficient synthetic routes for azetidine starting from 3-amino-1-propanol or 3-halopropylamine hydrohalides, indicating a versatile approach to azetidine derivatives (Huszthy et al., 1993).
Derivative Preparation : Bauman and Duthaler (1988) studied the preparation of 3-azetidinones and their transformation to 3-ethylideneazetidines, crucial for synthesizing polyoximic acid, a potential pharmaceutical compound (Bauman & Duthaler, 1988).
Biomedical Research
Antioxidant Activity : Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives, which displayed moderate to significant antioxidant effects. This suggests potential medicinal applications for azetidine derivatives (Nagavolu et al., 2017).
Microglial Cell Activation : Kim et al. (2015) studied the effects of an azetidine derivative, KHG26792, on ATP-induced activation of NFAT and MAPK pathways in microglia, indicating potential therapeutic uses in CNS diseases (Kim et al., 2015).
Protective Effects in Hypoxia : Kim et al. (2016) also reported that KHG26792, an azetidine derivative, has protective effects on hypoxia-induced toxicity by suppressing microglial activation (Kim et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dichlorophenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIRDBDXDCUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702150 | |
Record name | 3-(3,4-Dichlorophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenoxy)azetidine hydrochloride | |
CAS RN |
606129-60-6 | |
Record name | 3-(3,4-Dichlorophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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